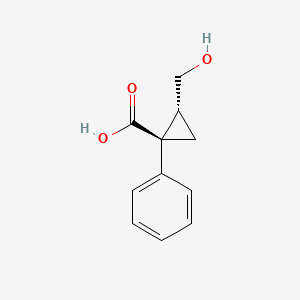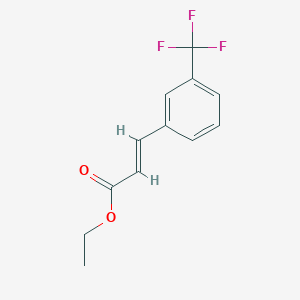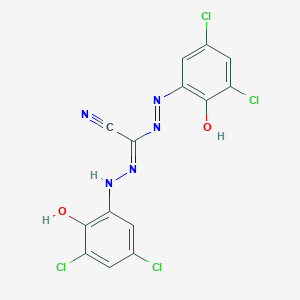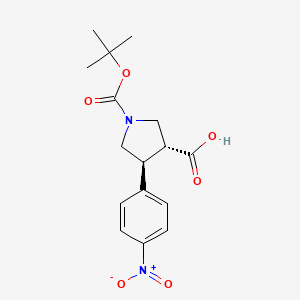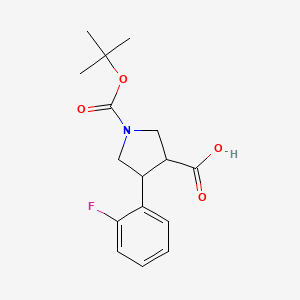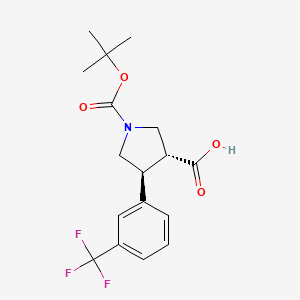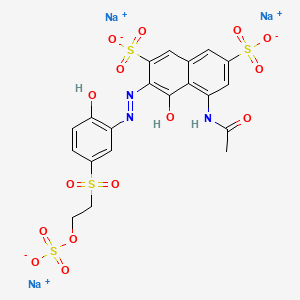
Violeta Reactiva 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Violet 5 is an azo dye commonly used in the textile industry for dyeing and printing natural, synthetic, man-made, and mixed textile materials such as wool, silk, nylon, polyester, acrylic, polyacetate, and polyurethane . It is known for its vibrant violet color and is used extensively due to its strong binding properties with fabrics.
Aplicaciones Científicas De Investigación
Reactive Violet 5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying photocatalytic degradation processes and advanced oxidation processes . In biology and medicine, it is used to study the effects of azo dyes on living organisms and their potential mutagenic, teratogenic, and carcinogenic properties . In the industry, it is used for dyeing and printing textiles, as well as in the development of eco-friendly and sustainable dyeing processes .
Mecanismo De Acción
Target of Action
Reactive Violet 5, also known as Remazol Brilliant Violet 5R , is primarily used as a dye for coloring cotton, wool, silk, and polyamide textiles . It is also used in antifreeze . The primary targets of Reactive Violet 5 are these textile materials where it binds to the fibers and imparts color.
Mode of Action
The interaction of Reactive Violet 5 with its targets involves a process known as adsorption. This process is influenced by factors such as pH, catalyst load, and the presence of other chemicals like hydrogen peroxide . Reactive Violet 5, being an azo dye, is characterized by the presence of one or more azo bonds (–N=N–) in its molecule in association with one or more aromatic structures . These structures allow the dye to bind to the textile fibers and impart color.
Biochemical Pathways
Reactive Violet 5, like other azo dyes, can be degraded by various biochemical pathways. One such pathway involves the generation of reactive oxygen species (ROS) under ultraviolet light . These ROS can cause DNA damage and trigger various cell signaling pathways . Another pathway involves the photocatalytic degradation of Reactive Violet 5 under visible light, a process that can be facilitated by certain catalysts .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Reactive Violet 5 is limited. Its metabolism and excretion would largely depend on environmental factors and the presence of organisms capable of degrading azo dyes .
Result of Action
The molecular and cellular effects of Reactive Violet 5’s action are primarily related to its potential as a mutagenic, teratogenic, and carcinogenic compound . Its degradation can lead to the production of ROS, which can cause DNA damage and trigger various cell signaling pathways . At high levels, ROS can cause cell death .
Action Environment
The action, efficacy, and stability of Reactive Violet 5 are influenced by various environmental factors. For instance, its degradation under visible light can be facilitated by certain catalysts . Moreover, its adsorption onto textile fibers can be influenced by factors such as pH and the presence of other chemicals . The presence of organisms capable of degrading azo dyes can also influence the environmental fate of Reactive Violet 5 .
Métodos De Preparación
Reactive Violet 5 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthetic route typically involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a suitable coupling component to form the azo dye . Industrial production methods often involve the use of activated carbon and electroactive conducting polymers to enhance the dye’s properties and improve its adsorption capacity .
Análisis De Reacciones Químicas
Reactive Violet 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, iron salts, and titanium dioxide. For example, the UV-A-Fenton process, which involves the use of hydrogen peroxide and iron salts under UV light, is highly effective in degrading Reactive Violet 5 . The major products formed from these reactions include decolorized intermediates and mineralization products such as formylformamide .
Comparación Con Compuestos Similares
Reactive Violet 5 is similar to other azo dyes such as Remazol Brilliant Violet 5R and Reactive Orange 16 . it is unique in its strong binding properties with a wide range of textile materials and its effectiveness in advanced oxidation processes. Other similar compounds include Direct Violet 09 and Procion Red HE-3B, which are also used in the textile industry for dyeing and printing .
Propiedades
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O15S4.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDYBUJBRAYEZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N3Na3O15S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12226-38-9 |
Source


|
| Record name | C.I. Reactive Violet 5 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper, 5-(acetylamino)-4-hydroxy-3-[[2-hydroxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
